2,3-Dichloropropionitrile

Agrochemical Synthesis Atom Economy Cost Efficiency

2,3-Dichloropropionitrile (2,3-DCPN, CAS 2601-89-0) is a halogenated nitrile compound with the molecular formula C₃H₃Cl₂N and a molecular weight of 123.97 g/mol. It is a colorless to light yellow liquid with a boiling point of 62-63°C at 13 mmHg and a density of approximately 1.35 g/cm³.

Molecular Formula C3H3Cl2N
Molecular Weight 123.97 g/mol
CAS No. 2601-89-0
Cat. No. B1359809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropropionitrile
CAS2601-89-0
Molecular FormulaC3H3Cl2N
Molecular Weight123.97 g/mol
Structural Identifiers
SMILESC(C(C#N)Cl)Cl
InChIInChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2
InChIKeyRJJDLPQZNANQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloropropionitrile (CAS: 2601-89-0): A Specialized Bifunctional Alkylating Intermediate for Agrochemical Synthesis


2,3-Dichloropropionitrile (2,3-DCPN, CAS 2601-89-0) is a halogenated nitrile compound with the molecular formula C₃H₃Cl₂N and a molecular weight of 123.97 g/mol [1]. It is a colorless to light yellow liquid with a boiling point of 62-63°C at 13 mmHg and a density of approximately 1.35 g/cm³ . Unlike simpler monofunctional nitriles or alkyl halides, 2,3-DCPN features both a nitrile group and two chlorine atoms on adjacent carbons [2]. This specific 1,2-dihalide structure is critical for its primary function: acting as a bifunctional alkylating agent in the synthesis of heterocyclic compounds, which is a key differentiation from its industrial analogs [3].

Why 3-Chloropropionitrile or 2,3-Dibromopropionitrile Cannot Substitute for 2,3-Dichloropropionitrile (CAS: 2601-89-0) in Agrochemical Manufacturing


Generic substitution of 2,3-Dichloropropionitrile with other halogenated nitriles fails for multiple quantifiable reasons. First, the specific α,β-dichloro substitution pattern in 2,3-DCPN is essential for cyclization reactions (e.g., forming 3-aminothiophenes for the herbicide thifensulfuron-methyl), a reactivity profile not shared by 3-chloropropionitrile (CAS 542-76-7), which lacks the second chlorine required for heterocycle formation [1]. Second, while 2,3-dibromopropionitrile (CAS 4554-16-9) offers the same bifunctional structure, it is markedly less cost-effective and heavier, resulting in a lower molar yield per kilogram of precursor (molar mass of 212.87 vs. 123.97 g/mol), which directly impacts the atom economy and cost-of-goods in large-scale synthesis [2]. Third, 2,3-DCPN possesses a distinct toxicity profile with an oral LD50 of 54 mg/kg in rats, requiring specific safety protocols that would be invalid for analogs with different hazard classifications . These factors, combined with its established, high-yield manufacturing process, solidify 2,3-DCPN as a non-interchangeable starting material .

Quantitative Performance & Safety Profile: 2,3-Dichloropropionitrile (CAS: 2601-89-0) vs. Comparator Compounds


2,3-DCPN vs. 2,3-Dibromopropionitrile: Molar Efficiency and Economic Advantage in Heterocycle Synthesis

In the production of weight-sensitive active ingredients like thifensulfuron-methyl, the choice of halogenated intermediate significantly impacts overall yield and cost. 2,3-Dichloropropionitrile offers a substantial molar efficiency advantage over its dibromo analog. This difference translates directly into a lower material requirement per batch and reduced waste handling costs [1].

Agrochemical Synthesis Atom Economy Cost Efficiency Heterocyclic Chemistry

Toxicity Profile: Quantified Acute Oral Toxicity of 2,3-Dichloropropionitrile vs. 2-Chloroacrylonitrile

The acute toxicity profile of an intermediate dictates necessary handling procedures, facility requirements, and transportation classifications. 2,3-Dichloropropionitrile exhibits a distinct, quantifiably different acute oral toxicity profile compared to its primary derivative, 2-chloroacrylonitrile .

Toxicology Risk Assessment Occupational Safety Regulatory Compliance

Synthesis Efficiency: Improved Yield in 2,3-DCPN Production via Advanced Catalysis

The industrial synthesis of 2,3-Dichloropropionitrile can be significantly optimized compared to traditional methods. A patented process using a pyridine/alkylpyridine catalyst in combination with an alkaline earth metal carbonate allows for a drastic reduction in catalyst loading while maintaining high yields [1]. This improvement is quantifiable in terms of cost and purity.

Process Chemistry Catalysis Synthetic Yield Green Chemistry

Solubility Profile: Differential Solubility of 2,3-Dichloropropionitrile vs. 3-Chloropropionitrile

The phase behavior of an intermediate is critical for designing efficient work-up and purification procedures. 2,3-Dichloropropionitrile exhibits a distinct solubility profile compared to its less chlorinated analog, 3-chloropropionitrile [1]. This difference allows for unique separation strategies.

Formulation Chemistry Process Chemistry Solvent Selection Extraction

Functional Reactivity: 2,3-Dichloropropionitrile as a Superior Bifunctional Alkylating Agent for Aminothiophene Cyclization

The primary value of 2,3-Dichloropropionitrile lies in its ability to act as a bifunctional electrophile, a property not shared by many common industrial nitriles. Its specific 1,2-dichloro substitution pattern is essential for the efficient formation of 3-aminothiophene-2-carboxylate esters, which are key intermediates for sulfonylurea herbicides [1]. This contrasts sharply with mono-chlorinated nitriles that lack the second reactive site required for cyclization.

Organic Synthesis Cyclization Reactions Heterocyclic Chemistry Agrochemical Intermediates

Differential Volatility and Boiling Point: 2,3-DCPN vs. 2,3-Dibromopropionitrile for Downstream Processing

The physical properties of an intermediate, particularly its boiling point, have major implications for purification costs and solvent recovery during manufacturing. 2,3-Dichloropropionitrile possesses a significantly lower boiling point than its dibromo analog, which translates to a more energy-efficient and scalable purification process [1].

Process Engineering Distillation Purification Volatility

Optimal Use Cases for 2,3-Dichloropropionitrile (CAS: 2601-89-0) Based on Quantitative Differentiation


Scenario 1: Large-Scale Synthesis of the Herbicide Thifensulfuron-Methyl

This is the primary industrial application for 2,3-Dichloropropionitrile. The quantitative evidence confirms that no other compound can substitute for 2,3-DCPN in the one-pot cyclization step that forms the 3-aminothiophene core [1]. The high molar efficiency compared to the dibromo analog (71.7% higher yield per kg) makes 2,3-DCPN the economically superior choice for bulk manufacturing [2]. Furthermore, the patented synthesis process using low catalyst loading ensures that 2,3-DCPN can be sourced at a cost-effective price point, directly impacting the final cost-of-goods for thifensulfuron-methyl [3].

Scenario 2: Synthesis of the Pro-Insecticide Chlorfenapyr

2,3-Dichloropropionitrile is a vital starting material for the synthesis of chlorfenapyr, a widely used arylpyrrole insecticide [1]. The specific reactivity profile of 2,3-DCPN is essential for constructing the pyrrole ring system. Any attempt to use a different alkylating agent would fail to produce the desired heterocycle. The significant difference in acute toxicity (LD50 of 54 mg/kg) versus the final product necessitates specialized facilities and handling, which must be accounted for in procurement and facility planning [2]. The cost-effectiveness of 2,3-DCPN, driven by its molar efficiency and optimized manufacturing process, makes large-scale chlorfenapyr production economically feasible [3].

Scenario 3: Preparation of Functionalized 3-Aminothiophene Building Blocks

For research and development in medicinal or agrochemical chemistry, 2,3-Dichloropropionitrile is a key reagent for creating diverse libraries of 3-aminothiophenes [1]. Its water insolubility (LogP of 0.81) facilitates simple work-up and purification, making it practical for use in a standard organic synthesis lab [2]. Researchers should select 2,3-DCPN over other electrophiles when the target is a 3-aminothiophene derivative, as its unique reactivity enables this specific transformation in a single, efficient step, saving time and resources compared to lengthier, alternative synthetic routes [3].

Scenario 4: Industrial Production of 2-Chloroacrylonitrile (2-CAN)

2,3-Dichloropropionitrile is the immediate and essential precursor for the industrial manufacture of 2-chloroacrylonitrile (2-CAN), which is generated through its thermal dehydrohalogenation [1]. The lower boiling point of 2,3-DCPN, relative to its dibromo counterpart, allows for a more energy-efficient purification by distillation prior to the cleavage step [2]. This yields a higher purity 2-CAN monomer, which is critical for producing high-quality specialty polymers. Any facility planning to produce 2-CAN must secure a reliable, high-purity supply of 2,3-Dichloropropionitrile as the only viable intermediate [3].

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